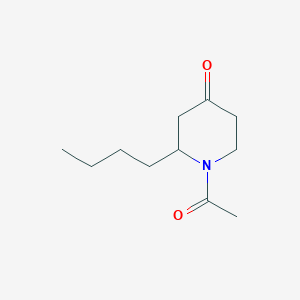silane CAS No. 923289-82-1](/img/structure/B14185967.png)
[3-(Methanesulfonyl)propyl](trimethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methanesulfonyl)propylsilane: is an organosilicon compound that features a methanesulfonyl group attached to a propyl chain, which is further bonded to a silicon atom with three methoxy groups. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methanesulfonyl)propylsilane typically involves the reaction of [3-(Methanesulfonyl)propyl]chloride with trimethoxysilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:
[3-(Methanesulfonyl)propyl]chloride+Trimethoxysilane→3-(Methanesulfonyl)propylsilane+HCl
Industrial Production Methods: In industrial settings, the production of 3-(Methanesulfonyl)propylsilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions:
Hydrolysis: 3-(Methanesulfonyl)propylsilane undergoes hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Chemistry:
Surface Modification: 3-(Methanesulfonyl)propylsilane is used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.
Polymer Synthesis: It acts as a crosslinking agent in the synthesis of silicone polymers, improving their mechanical and thermal properties.
Biology and Medicine:
Biocompatible Coatings: The compound is used to create biocompatible coatings for medical devices, ensuring their compatibility with biological tissues.
Drug Delivery: It is explored for use in drug delivery systems due to its ability to form stable and functionalized surfaces.
Industry:
Adhesives and Sealants: 3-(Methanesulfonyl)propylsilane is used in the formulation of adhesives and sealants, providing strong bonding and durability.
Electronics: It is employed in the electronics industry for the fabrication of insulating layers and protective coatings.
作用机制
The mechanism of action of 3-(Methanesulfonyl)propylsilane involves its ability to form strong covalent bonds with various substrates. The methoxy groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is exploited in surface modification and polymer crosslinking applications. The methanesulfonyl group can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
相似化合物的比较
[3-(Methacryloyloxy)propyl]trimethoxysilane: Used in polymer synthesis and surface modification.
[3-(Glycidyloxy)propyl]trimethoxysilane: Known for its use in epoxy resins and coatings.
3-(Aminopropyl)triethoxysilane: Utilized in the modification of surfaces to introduce amine functionalities.
Uniqueness:
Methanesulfonyl Group: The presence of the methanesulfonyl group in 3-(Methanesulfonyl)propylsilane provides unique reactivity, particularly in nucleophilic substitution reactions, which is not commonly found in other similar silanes.
Versatility: Its ability to undergo hydrolysis, condensation, and substitution reactions makes it a versatile compound for various applications in chemistry, biology, and industry.
属性
CAS 编号 |
923289-82-1 |
|---|---|
分子式 |
C7H18O5SSi |
分子量 |
242.37 g/mol |
IUPAC 名称 |
trimethoxy(3-methylsulfonylpropyl)silane |
InChI |
InChI=1S/C7H18O5SSi/c1-10-14(11-2,12-3)7-5-6-13(4,8)9/h5-7H2,1-4H3 |
InChI 键 |
SSDDMDFMPKDGSO-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCS(=O)(=O)C)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)

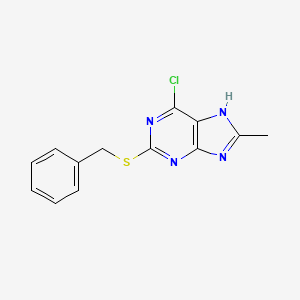
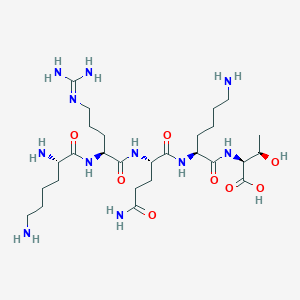
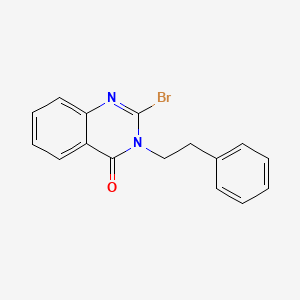
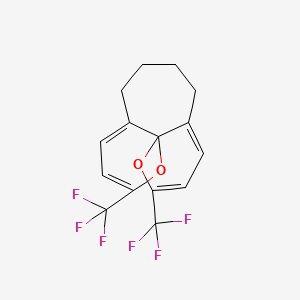
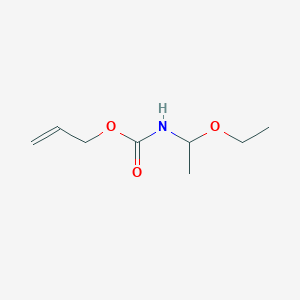

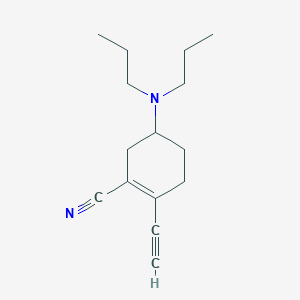
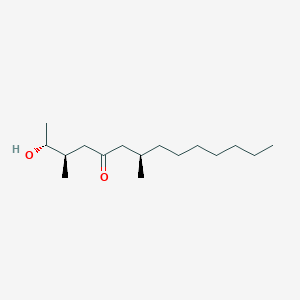
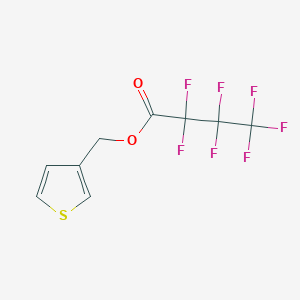
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)
